Methyl 3-(2-bromoacetamido)benzoate
CAS No.:
Cat. No.: VC13323091
Molecular Formula: C10H10BrNO3
Molecular Weight: 272.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10BrNO3 |
|---|---|
| Molecular Weight | 272.09 g/mol |
| IUPAC Name | methyl 3-[(2-bromoacetyl)amino]benzoate |
| Standard InChI | InChI=1S/C10H10BrNO3/c1-15-10(14)7-3-2-4-8(5-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13) |
| Standard InChI Key | PFXHGUVFTWADSC-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CC=C1)NC(=O)CBr |
| Canonical SMILES | COC(=O)C1=CC(=CC=C1)NC(=O)CBr |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s structure consists of a methyl benzoate core modified at the meta position by a 2-bromoacetamido substituent. This configuration introduces both steric and electronic effects, influencing its reactivity. The bromine atom serves as a potent leaving group, while the acetamido moiety participates in hydrogen bonding and nucleophilic interactions.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₀BrNO₃ | |
| Molecular Weight | 272.10 g/mol | |
| Purity | ≥98% | |
| Likely Solubility | DMSO, Dichloromethane |
Synthesis Methods
Bromoacetylation of Methyl 3-Aminobenzoate
The most direct route involves reacting methyl 3-aminobenzoate with bromoacetyl bromide in the presence of a base such as triethylamine. This one-step process, conducted in dichloromethane at 0–5°C, achieves yields exceeding 75%. The reaction mechanism proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of bromoacetyl bromide, displacing bromide.
Table 2: Comparative Synthesis Routes
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Bromoacetylation | CH₂Cl₂, 0–5°C, Et₃N | ~75% | |
| Tribromide Bromination | N-methyl-N-n-butylimidazole, 60°C | N/A |
Applications in Pharmaceutical Chemistry
Intermediate in Anticancer Drug Synthesis
Methyl 3-(2-bromoacetamido)benzoate serves as a precursor in the synthesis of lenalidomide analogs, a class of immunomodulatory drugs used in multiple myeloma treatment. As detailed in WO2016024286A2, brominated benzoate esters undergo coupling reactions with aminopiperidine derivatives to form pharmaceutically active compounds . The bromine atom’s leaving group capability facilitates nucleophilic aromatic substitution, critical for constructing the thalidomide backbone.
Antimicrobial and Antiviral Agents
Derivatives of this compound exhibit antimicrobial activity by disrupting bacterial cell wall synthesis. The electrophilic bromine enables covalent modification of penicillin-binding proteins (PBPs), as observed in structurally related bromoacetamides. Additionally, its role in synthesizing HIV protease inhibitors has been explored, leveraging the acetamido group’s hydrogen-bonding capacity to target enzyme active sites.
Recent Advancements and Future Directions
Recent studies emphasize the compound’s utility in photoaffinity labeling, where the bromine atom is replaced with a diazirine group to create probes for protein interaction mapping. Additionally, its incorporation into metal-organic frameworks (MOFs) for catalytic applications represents an emerging area of materials science research.
Future investigations should prioritize:
-
Toxicological Profiling: Systematic in vitro and in vivo studies to establish LD₅₀ and NOAEL values.
-
Process Optimization: Developing continuous-flow synthesis protocols to enhance scalability .
-
Therapeutic Exploration: Screening derivatives against neglected tropical diseases, leveraging structural similarities to known antiparasitic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume